1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea
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Overview
Description
- The intermediate product is then reacted with 4-(dimethylamino)-6-methylpyrimidine-2-amine.
- Reaction conditions: This step often requires a catalyst such as a base (e.g., triethylamine) and is conducted at elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:
Scaling up the reaction: Using larger reactors and more efficient mixing techniques.
Purification: Employing methods like recrystallization, chromatography, or distillation to obtain the pure product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Urea Linkage:
- Reacting 3-chloro-4-methoxyaniline with an isocyanate derivative to form the urea linkage.
- Reaction conditions: Typically carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
- 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiourea
- 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)carbamate
Comparison:
- Uniqueness: The presence of the urea linkage in 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea provides unique stability and reactivity compared to thiourea and carbamate analogs.
- Reactivity: Urea derivatives generally exhibit different reactivity patterns, especially in biological systems, due to their hydrogen-bonding capabilities and structural rigidity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN6O2/c1-11-9-15(24(2)3)23-16(21-11)19-7-8-20-17(25)22-12-5-6-14(26-4)13(18)10-12/h5-6,9-10H,7-8H2,1-4H3,(H,19,21,23)(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESDGAGFWIZDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=C(C=C2)OC)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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